S-Gboxin

Pharmacokinetics Metabolic Stability In Vivo Pharmacology

Researchers investigating glioblastoma metabolism face limited options for stable, in vivo-compatible Complex V inhibitors. S-Gboxin (CAS 2101317-21-7) addresses this gap as a chiral, metabolically stable OXPHOS inhibitor. • Complex V Inhibition: Targets F0F1 ATP synthase in a proton gradient-dependent manner (IC50 470 nM vs. GBM). • In Vivo Efficacy: Demonstrates sustained plasma PK and suppresses GBM growth in allograft & PDX models at 10 mg/kg/day IP. • Clinical Relevance: Currently in Phase I trial (NCT06806228) for GBM; enables translational research. For procurement managers, S-Gboxin is available as a high-purity (>98%) solid with documented lot-specific COA, ensuring batch-to-batch reproducibility.

Molecular Formula C27H32F3IN2O2
Molecular Weight 600.5 g/mol
Cat. No. B8180708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Gboxin
Molecular FormulaC27H32F3IN2O2
Molecular Weight600.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-]
InChIInChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1
InChIKeyDCAJNAWCJSUZDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Gboxin Overview: GBM OXPHOS Inhibitor


S-Gboxin (CAS 2101317-21-7) is a chiral, metabolically stable functional analogue of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin [1]. As a cationic small molecule, S-Gboxin inhibits F0F1 ATP synthase (Complex V) activity by accumulating in the mitochondrial matrix in a manner dependent on the proton gradient across the inner mitochondrial membrane [2]. The compound exhibits an IC50 of 470 nM against mouse and human glioblastoma (GBM) cell growth and is currently being evaluated in a Phase I pilot clinical trial (NCT06806228) for glioblastoma multiforme and diffuse midline glioma [3].

Chiral & Stable Metabolically stable S-enantiomer for sustained in vivo exposure
Complex V Target OXPHOS inhibition at F0F1 ATP synthase, downstream of Complex I
Clinical-Stage Context Ongoing Phase I investigation in GBM provides translational research context

Why S-Gboxin Has No Generic Substitute


S-Gboxin cannot be reliably substituted with generic OXPHOS inhibitors or racemic mixtures due to three critical differentiation factors. First, the parent compound Gboxin exhibits poor metabolic stability and rapid plasma degradation, whereas S-Gboxin was specifically engineered for sustained systemic exposure [1]. Second, S-Gboxin is a defined chiral stereoisomer—substitution with racemic mixtures or the R-enantiomer would introduce uncharacterized and potentially inactive species [2]. Third, S-Gboxin's mechanism targets Complex V (F0F1 ATP synthase), distinguishing it from Complex I inhibitors such as IACS-010759 or metformin; these target-class differences preclude functional interchangeability in studies requiring OXPHOS inhibition at Complex V [3][4].

Metabolic Stability Gap

Generic OXPHOS inhibitors or the parent Gboxin lack the engineered plasma stability required for sustained systemic exposure, limiting in vivo reproducibility.

Chiral Identity Mismatch

Racemic mixtures or the R-enantiomer introduce uncharacterized species; only the S-enantiomer has a defined metabolic stability and target engagement profile.

Complex V vs. I Target Divergence

Complex I inhibitors (e.g., IACS-010759, metformin) act upstream and may not replicate the Complex V-specific OXPHOS inhibition required for certain GBM studies.

S-Gboxin Comparative Evidence


Metabolic Stability vs. Gboxin

S-Gboxin was specifically developed to address the poor metabolic stability of the parent compound Gboxin, which undergoes rapid degradation in plasma [1]. While Gboxin is unsuitable for sustained in vivo studies, S-Gboxin demonstrates excellent metabolic stability and enhanced plasma stability that enables meaningful systemic exposure [1]. Extended Data Figure 7 from the original Nature publication presents plasma and tumor pharmacokinetics data confirming that S-Gboxin possesses PK properties suitable for in vivo studies, whereas Gboxin does not [2].

Metabolic Stability
Head-to-head
S-Gboxin: Sustained systemic exposure vs Gboxin: Rapid plasma degradation
Supports reproducible in vivo pharmacology studies
Reported mouse PK model data; Extended Data Fig. 7
Pharmacokinetics Metabolic Stability In Vivo Pharmacology OXPHOS Inhibition

Clinical Development: Phase I Trial

S-Gboxin is currently under active clinical investigation in a Phase I pilot study (NCT06806228) evaluating its anti-glioblastoma effect when added to standard radiotherapy/temozolomide treatment protocols [1][2]. The trial enrolls patients with glioblastoma multiforme or diffuse midline glioma regardless of mutation status, with oral administration twice daily and comprehensive biomarker monitoring including circulating tumor cell analysis [2]. This represents a clear translational differentiation from structurally related OXPHOS inhibitors such as IACS-010759, which despite entering clinical trials for other malignancies, has not been specifically evaluated in glioblastoma patients and demonstrated dose-limiting toxicities that limited its development [3].

Phase I Trial Context
Cross-study comparable
S-Gboxin: ongoing GBM Phase I (NCT06806228); IACS-010759: development discontinued
Provides clinical-stage research context; not a comparative efficacy claim
Cross-study review; endpoint context varies
Clinical Trial Glioblastoma Translational Research OXPHOS Inhibitor

OXPHOS Target: Complex V vs. Complex I

S-Gboxin inhibits oxidative phosphorylation via direct inhibition of F0F1 ATP synthase (Complex V) in a manner dependent on the mitochondrial proton gradient [1][2]. This mechanism distinguishes S-Gboxin from the majority of clinically evaluated OXPHOS inhibitors, which primarily target Complex I (e.g., IACS-010759, metformin) [3][4]. Gboxin (and by extension its stable analogue S-Gboxin) rapidly and irreversibly compromises oxygen consumption in GBM cells with equal potency to well-characterized OXPHOS inhibitors, but with Complex V as the primary site of action [2].

Complex V Mechanism
Class-level
F0F1 ATP synthase (Complex V) inhibition; proton gradient-dependent accumulation
Distinct target class enables non-redundant experimental designs
Mechanistic class distinction from Complex I inhibitors
Mitochondrial Metabolism OXPHOS Complex V Target Specificity

GBM Cell Selectivity

S-Gboxin, as the metabolically stable analogue of Gboxin, retains the tumor cell selectivity profile of the parent compound. Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells (IC50 = 470 nM) but does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes at comparable concentrations [1]. This selectivity is attributed to the increased proton gradient and higher mitochondrial matrix pH in GBM cells, which drives preferential accumulation of the positively charged compound [2].

GBM Cell Selectivity
Class-level inference
IC50 470 nM in GBM cells; normal cells (MEFs, astrocytes) not inhibited
Supports glioblastoma-focused cell-model endpoint review
Selectivity context; mitochondrial pH-driven accumulation
Tumor Selectivity GBM Therapeutic Index Cancer Metabolism

S-Gboxin Research Applications


In Vivo GBM Xenograft & Allograft Models

S-Gboxin is the appropriate selection for researchers conducting in vivo glioblastoma studies where sustained systemic compound exposure is required. As documented in Extended Data Figure 7 of the Nature publication [1], S-Gboxin demonstrates plasma and tumor pharmacokinetics suitable for in vivo work—a property absent in the parent compound Gboxin. Daily intraperitoneal administration at 10 mg/kg significantly inhibits GBM growth in both mouse allograft and patient-derived xenograft (PDX) models, with treatment initiated as early as day 3 or as late as day 14 post-implantation showing efficacy .

Translational Research & Biomarker Studies

Given the ongoing Phase I pilot trial (NCT06806228) evaluating S-Gboxin added to standard-of-care radiotherapy/temozolomide in GBM and diffuse midline glioma patients [2], this compound is uniquely positioned for translational research programs. Researchers can leverage S-Gboxin for preclinical studies designed to inform or parallel ongoing clinical investigation, including biomarker discovery studies (circulating tumor cell analysis, peripheral blood monitoring) and combination therapy optimization with temozolomide or radiation [2].

Complex V Mechanistic Studies in Cancer

S-Gboxin enables targeted investigation of Complex V inhibition in OXPHOS-dependent cancers. Unlike the majority of OXPHOS inhibitors that act upstream at Complex I, S-Gboxin's mechanism operates at Complex V in a proton gradient-dependent manner [3]. This makes it a valuable tool compound for dissecting differential metabolic vulnerabilities, particularly in glioblastoma where increased mitochondrial membrane potential and matrix pH drive selective compound accumulation [4].

TMZ-Resistant GBM & Metabolic Adaptation

S-Gboxin should be prioritized for research programs investigating therapeutic strategies for temozolomide (TMZ)-resistant glioblastoma. Evidence indicates that Gboxin suppresses the growth of both TMZ-sensitive and TMZ-resistant GBM cells by inhibiting proliferation, inducing apoptosis, and reducing OXPHOS activity [5]. Furthermore, the compound's Complex V inhibition has been shown to increase sensitivity to metabolic modulators such as metformin [6], supporting its application in combination metabolic targeting studies.

Application
Selection Property
Validation Focus
In vivo GBM model studies
Metabolic stability for sustained exposure
PK/model-response endpoint assessment
Translational biomarker research
Clinical-stage research context
Biomarker endpoint monitoring (CTC)
Complex V mechanistic studies
Complex V-specific OXPHOS inhibition
Complex V dependency in GBM metabolism
TMZ-resistant GBM model studies
Activity in TMZ-resistant contexts
Combination metabolic targeting endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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